molecular formula C7H4FNS2 B169122 4-Fluorobenzo[d]thiazole-2(3H)-thione CAS No. 154327-24-9

4-Fluorobenzo[d]thiazole-2(3H)-thione

Cat. No. B169122
CAS RN: 154327-24-9
M. Wt: 185.2 g/mol
InChI Key: RCIYHBWAAXQWTQ-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]thiazole-2(3H)-thione is a chemical compound with the empirical formula C7H4FNS2. It has a molecular weight of 185.24 . This compound belongs to the class of benzothiazoles, which are bicyclic heterocycles with fused benzene and thiazole rings .


Synthesis Analysis

Modern trends in the chemistry of benzothiazoles involve the use of 2-amino and 2-mercapto substituted benzothiazoles as highly reactive building blocks for organic and organoelement synthesis . Synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . A greener and direct approach to the efficient synthesis of fused heterocyclic ring system benzo [4,5]imidazo [2,1-b]thiazoles via C–N and C–S bond formation in catalyst-free conditions has been reported .


Molecular Structure Analysis

Benzothiazoles, including this compound, are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Thiazolidinones and thiazole derivatives, closely related to 4-Fluorobenzo[d]thiazole-2(3H)-thione, are pivotal in medicinal chemistry due to their pharmacological properties. These compounds serve as core structures for developing drugs with antimicrobial, antitumor, and antidiabetic activities. The review by Singh et al. (2022) highlights the potential of 2,4-thiazolidinediones (2,4-TZD) ligands in antimicrobial, antitumor, and antidiabetic agent development, underlining the importance of structural modifications to enhance therapeutic efficacy Singh et al., 2022. Similarly, Sharma et al. (2019) emphasize the bioactive scaffold of thiazole in drug discovery, noting its various biological activities and the importance of thiazole derivatives in therapeutic applications Sharma et al., 2019.

Synthesis and Chemical Properties

The synthesis of thiazole derivatives and their chemical transformation is crucial for exploring new pharmacological activities. The work of Rosales-Hernández et al. (2022) on the synthesis and biological importance of 2-(thio)ureabenzothiazoles explores chemical aspects and potential therapeutic agents, providing insights into synthetic methodologies and pharmacological activities Rosales-Hernández et al., 2022.

Pharmacological and Biological Activities

The pharmacological and biological activities of thiazolidinones and thiazole derivatives extend to a wide range of therapeutic areas. Mech et al. (2021) focus on the biological activities of thiazolidin-4-ones, highlighting their potential as antioxidants, anticancer, anti-inflammatory, and antidiabetic agents Mech et al., 2021. The versatility of thiazole scaffolds in drug design is further illustrated by Roszczenko et al. (2022), who summarize data on new 4-thiazolidinone-bearing hybrid molecules with potential anticancer activity, underscoring the efficacy of molecular hybridization methodologies in anticancer drug design Roszczenko et al., 2022.

Future Directions

Benzothiazoles, including 4-Fluorobenzo[d]thiazole-2(3H)-thione, have a wide range of biological activities and are considered biologically active and industrially demanded compounds . They are used in the design of a wide variety of aromatic azoles and play a special role in the design of biologically active compounds . Therefore, they may have potential applications in drug design and the development of new materials .

properties

IUPAC Name

4-fluoro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS2/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIYHBWAAXQWTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=S)N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598640
Record name 4-Fluoro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154327-24-9
Record name 4-Fluoro-1,3-benzothiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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